

Application Notes and Protocols: Lysozyme in Food Preservation for Spoilage Control

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Compound of Interest

Compound Name: Lysozyme

Cat. No.: B549824

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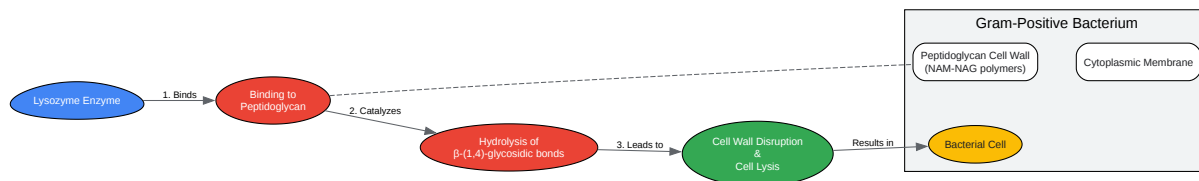
For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysozyme, also known as muramidase or N-acetylmuramide glycanhydrolase, is a naturally occurring enzyme with well-documented antimicrobial properties.[1] It is a key component of the innate immune system in many organisms, found in secretions such as tears, saliva, and egg whites.[2] In the food industry, **lysozyme** is utilized as a natural preservative to control the growth of spoilage microorganisms, thereby extending the shelf life and enhancing the safety of various food products.[1][3] Its "Generally Recognized As Safe" (GRAS) status further solidifies its role as a valuable tool in food preservation. This document provides detailed application notes and experimental protocols for the use of **lysozyme** in controlling food spoilage.

Mechanism of Action

Lysozyme's primary antimicrobial activity is directed against Gram-positive bacteria.[2] Its mechanism of action involves the enzymatic hydrolysis of the β -(1,4)-glycosidic bonds between N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) residues in the peptidoglycan layer of the bacterial cell wall.[2][4] This disruption of the cell wall's structural integrity leads to osmotic instability and subsequent cell lysis. While its efficacy against Gram-negative bacteria is limited due to their protective outer membrane, this can be enhanced by using it in combination with other agents like EDTA or by modifying the **lysozyme** molecule.[4]



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Diagram 1: Mechanism of **Lysozyme** Action on Gram-Positive Bacteria.

Applications in Food Preservation

Lysozyme has been successfully applied to a wide range of food products to control spoilage. Its effectiveness can be influenced by factors such as the food matrix, pH, temperature, and the presence of other antimicrobial compounds.

Data Presentation

The following tables summarize the quantitative data on the efficacy of **lysozyme** in various food applications.

Table 1: Application of **Lysozyme** in Meat and Poultry Products

Food Product	Lysozyme Concentration	Target Microorganism	Microbial Reduction (log CFU/g)	Shelf-Life Extension	Reference(s)
Fresh Buffalo Meat	0.5% - 2% (with 2% EDTA)	Spoilage microorganisms	Significant inhibition	Extended	[4]
Pork Loins (vacuum packaged)	260 µg/cm ² (3:1 ratio with nisin)	Lactic acid bacteria	>3	Up to 6 weeks at 2°C	[5]
Minced Meat	Not specified (with chitooligosaccharides)	Gram-negative bacteria	Not specified	Up to 15 days (refrigerated)	[6]
Cooked Sausages	Not specified	Spoilage bacteria	Not specified	Extended	[6]
Chicken Sausage	Replacement for 50% of nitrite	Escherichia coli, Salmonella	Similar to full nitrite	Not specified	[6]

Table 2: Application of **Lysozyme** in Dairy Products

| Food Product | **Lysozyme** Concentration | Target Microorganism | Microbial Reduction/Inhibition | Shelf-Life Extension | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Gouda/Edam-type Cheese | 250 - 500 U/ml | Clostridium tyrobutyricum | Inhibition of vegetative cell growth | Prevents "late blowing" defect |[2][7] | | Pasteurized Milk | 300 - 600 µg/mL | Spoilage bacteria | Effective inhibition | Extended |[1] | | Pasteurized Milk | 500 IU/ml (with nisin) | Spoilage bacteria | Synergistic inhibition | Extended |[1] | | Iraqi Soft Cheese | 250 - 300 mg/kg | Total bacteria, psychrophiles, yeast, mold | Prevention of growth | Extended during 15 days at 6°C |[8] |

Table 3: Application of **Lysozyme** in Fruits, Vegetables, and Beverages

| Food Product | **Lysozyme** Application | Target Microorganism | Microbial Reduction/Inhibition | Shelf-Life Extension | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Fresh Fruits & Vegetables |

Edible coating | Surface microorganisms | Effective inhibition | Extended [\[\[1\]\[9\]](#) | | Small Nectarines | Carboxymethyl chitosan-**lysozyme** film | Surface bacteria and fungi | Delayed fungal decay | Extended [\[\[10\]](#) | | Wine/Beer | Direct addition (up to 500 ppm) | Lactic acid bacteria (Pediococcus, Lactobacilli) | Inhibition of growth | Prevents spoilage [\[\[3\]](#) | | Fermented Beverages | Direct addition (with nisin) | Acid-producing bacteria | Effective control | Extended [\[1\]](#) | | Bread | 0.12% (in a composite preservative) | Spoilage microorganisms | Not specified | To 17 days [\[\[1\]](#) |

Experimental Protocols

Protocol 1: Determination of Lysozyme Activity (Turbidimetric Assay)

This protocol is a standard method for measuring the enzymatic activity of **lysozyme** by observing the lysis of a bacterial cell suspension.

Materials:

- Spectrophotometer
- Cuvettes
- **Lysozyme** standard solution (e.g., from hen egg white)
- Phosphate buffer (e.g., 66 mM, pH 6.24)
- Suspension of *Micrococcus lysodeikticus* cells in phosphate buffer (OD at 450 nm adjusted to 0.6-0.7)
- Test sample containing **lysozyme**

Procedure:

- Sample Preparation: Prepare serial dilutions of the **lysozyme** standard and the test sample in phosphate buffer.
- Assay Setup:

- Pipette 2.5 ml of the *Micrococcus lysodeikticus* suspension into a cuvette.
- Add 0.1 ml of the diluted **lysozyme** standard or test sample to the cuvette.
- For the blank, add 0.1 ml of phosphate buffer to the bacterial suspension.
- Measurement:
 - Immediately after adding the enzyme, mix the contents of the cuvette by gentle inversion.
 - Place the cuvette in the spectrophotometer and record the decrease in absorbance at 450 nm over a set period (e.g., 5 minutes) at a constant temperature (e.g., 25°C).
- Data Analysis:
 - Calculate the rate of change in absorbance per minute ($\Delta A_{450}/\text{min}$) from the linear portion of the curve.
 - One unit of **lysozyme** activity is often defined as the amount of enzyme that causes a decrease in absorbance of 0.001 per minute under the specified conditions.
 - Create a standard curve by plotting the activity of the **lysozyme** standards against their concentrations.
 - Determine the **lysozyme** activity in the test sample by interpolating its $\Delta A_{450}/\text{min}$ value on the standard curve.

Protocol 2: Evaluating the Efficacy of Lysozyme in a Food Matrix (e.g., Fresh Meat)

This protocol outlines a general procedure to assess the antimicrobial effectiveness of **lysozyme** when applied to a food product.

Materials:

- Fresh food product (e.g., chicken breast, beef steak)
- **Lysozyme** solution at various concentrations (e.g., in sterile distilled water or buffer)

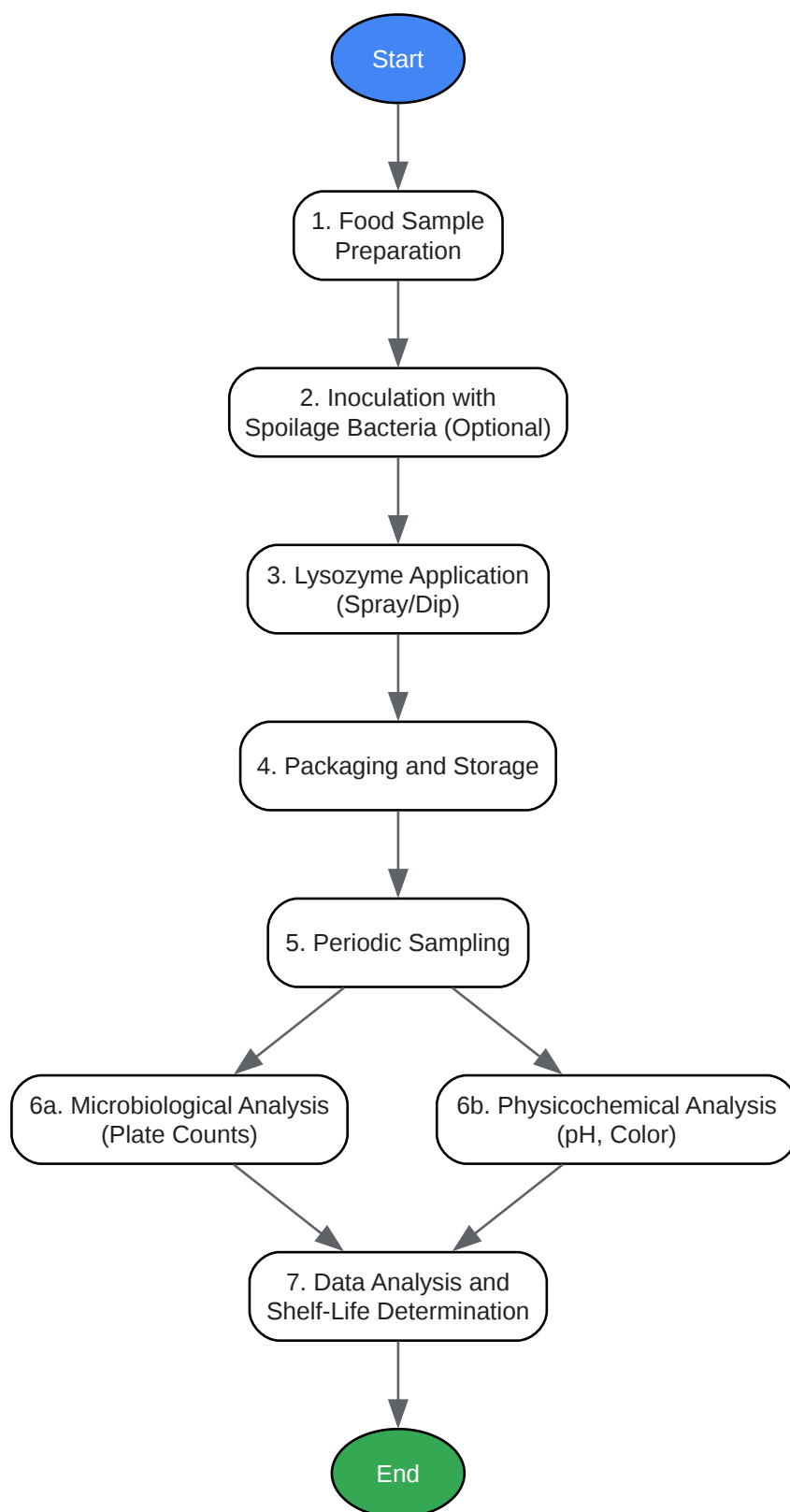
- Sterile spray bottle or equipment for dip coating
- Sterile stomacher bags with filter
- Stomacher
- Sterile diluent (e.g., 0.1% peptone water)
- Petri dishes with appropriate agar medium (e.g., Plate Count Agar for total viable count, or selective media for specific spoilage organisms)
- Incubator
- pH meter
- Colorimeter (optional, for sensory analysis)

Procedure:

- Sample Preparation and Inoculation (Optional):
 - Cut the food product into uniform sample sizes under aseptic conditions.
 - If evaluating against a specific spoilage organism, a known concentration of the bacterial culture can be inoculated onto the surface of the samples and allowed to attach for a specified time.
- **Lysozyme** Application:
 - Divide the samples into different treatment groups, including a control group (no **lysozyme** treatment).
 - Apply the **lysozyme** solutions to the respective treatment groups. This can be done by:
 - Spraying: Uniformly spray a defined volume of the **lysozyme** solution onto the surface of each sample.

- Dipping: Immerse each sample in the **lysozyme** solution for a specific duration (e.g., 1-2 minutes).
- Allow the samples to air-dry for a short period in a sterile environment.
- Storage:
 - Package the samples individually under conditions that mimic commercial packaging (e.g., aerobic packaging, vacuum packaging).
 - Store the packages at a relevant temperature (e.g., refrigeration at 4°C).
- Microbiological Analysis:
 - At regular intervals during the storage period (e.g., day 0, 3, 6, 9, etc.), take samples from each treatment group for analysis.
 - Aseptically transfer a known weight of the sample (e.g., 10 g) into a sterile stomacher bag containing a known volume of sterile diluent (e.g., 90 ml).
 - Homogenize the sample using a stomacher for a specified time (e.g., 1-2 minutes).
 - Perform serial dilutions of the homogenate.
 - Plate the appropriate dilutions onto the agar plates using the spread plate or pour plate method.
 - Incubate the plates under the appropriate conditions (temperature and time) for the target microorganisms.
 - Count the colonies on the plates and calculate the microbial load in colony-forming units per gram (CFU/g).
- Physicochemical and Sensory Analysis (Optional):
 - At each sampling point, measure the pH of the food samples.
 - Assess changes in color, odor, and texture.

- Data Analysis:
 - Compare the microbial counts (log CFU/g) between the control and **lysozyme**-treated groups at each time point.
 - Determine the shelf-life of the product for each treatment group based on a pre-defined microbiological limit or sensory rejection point.



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Diagram 2: General Experimental Workflow for Evaluating **Lysozyme** Efficacy.

Conclusion

Lysozyme is a potent natural antimicrobial that can be effectively utilized in food preservation to control the growth of spoilage bacteria, particularly Gram-positive organisms. Its application can lead to a significant extension of shelf-life and improved safety of a wide variety of food products. The provided application notes and protocols offer a framework for researchers and professionals to explore and optimize the use of **lysozyme** in their specific food systems. Further research can focus on synergistic combinations with other natural antimicrobials and advanced delivery systems like encapsulation and active packaging to broaden its spectrum of activity and enhance its efficacy.

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